N1,N1-diethylbenzene-1,4-disulfonamide
Description
Historical Context and Evolution of Sulfonamide Compounds in Chemical Research
The journey of sulfonamide compounds began in the early 20th century, marking a pivotal moment in the history of medicine. Initially synthesized as intermediates for dyes, their therapeutic potential was serendipitously discovered. wikipedia.org The first commercially available antibacterial sulfonamide, Prontosil, was developed in the 1930s by Gerhard Domagk. researchgate.netopenaccesspub.org This discovery was a landmark achievement, as it provided the first effective systemic treatment against bacterial infections and laid the groundwork for the antibiotic revolution. wikipedia.org
The initial breakthrough with Prontosil, a prodrug that is metabolized in the body to the active compound sulfanilamide, sparked a "sulfa craze". huvepharma.com This led to the synthesis and investigation of thousands of sulfonamide derivatives in the ensuing years. wikipedia.orgopenaccesspub.org This extensive research aimed to improve efficacy, broaden the spectrum of activity, and reduce the toxicity associated with the early sulfa drugs. huvepharma.com Over the decades, the applications of sulfonamides have expanded beyond their antibacterial origins, with derivatives being developed as diuretics, antidiabetic agents, and anticonvulsants. wikipedia.orgopenaccesspub.org The evolution of sulfonamide chemistry showcases a classic example of how a single functional group can be systematically modified to generate a diverse range of compounds with varied biological activities.
Structural Classification of Benzene-1,4-disulfonamides
Benzene-1,4-disulfonamides are a class of organic compounds characterized by a central benzene (B151609) ring substituted with two sulfonamide groups at the para positions (positions 1 and 4). The general structure consists of a benzene ring with -SO₂NR₂ groups at opposite ends.
The classification of these compounds can be based on the nature of the substituents on the nitrogen atoms of the sulfonamide groups. These can be broadly categorized as:
Unsubstituted: Both sulfonamide groups are -SO₂NH₂.
Symmetrically N-substituted: The substituents on the nitrogen atoms of both sulfonamide groups are identical. N1,N1-diethylbenzene-1,4-disulfonamide falls into a sub-category where one sulfonamide is N,N-disubstituted and the other is unsubstituted. A truly symmetrical N,N,N',N'-tetra-substituted derivative would have four identical groups on the two nitrogen atoms.
Unsymmetrically N-substituted: The substituents on the nitrogen atoms of the two sulfonamide groups are different.
The nature of these substituents significantly influences the physicochemical properties of the molecule, such as solubility, lipophilicity, and crystal packing.
Significance of the 1,4-Disubstitution Pattern in Benzene Derivatives
The 1,4-disubstitution pattern, also known as para-substitution, on a benzene ring has significant implications for the molecule's geometry, electronic properties, and potential biological activity. This substitution pattern places the functional groups directly opposite each other on the benzene ring. libretexts.org
From a geometric perspective, the 1,4-arrangement results in a more linear and symmetrical structure compared to ortho (1,2) or meta (1,3) isomers. This linearity can influence how the molecule interacts with biological targets, such as fitting into the active site of an enzyme.
Electronically, the effects of the two substituents can be transmitted across the benzene ring. When two groups with opposing electronic properties (one electron-donating and one electron-withdrawing) are in a para position, there can be a significant resonance effect, leading to a polarized molecule. In the case of two electron-withdrawing groups, such as sulfonamides, this can lead to a significant decrease in the electron density of the benzene ring. libretexts.org The interplay of inductive and resonance effects of the substituents in a 1,4-disubstituted benzene ring governs its reactivity and interaction with other molecules. stackexchange.com
In medicinal chemistry, the para-substitution pattern is a common motif in drug design. It allows for the positioning of functional groups at a specific distance and orientation to optimize interactions with biological macromolecules. The replacement of a 1,4-disubstituted phenyl ring with bioisosteres is a strategy used in drug design to improve properties like solubility while maintaining biological activity. chem-space.com
Overview of Related Sulfonamide and Benzenediamine Structures in Academic Literature
To fully understand this compound, it is essential to compare it with structurally related compounds. These comparisons highlight the subtle yet significant differences that arise from variations in functional groups and substitution patterns.
A key structural analogue of this compound is N1,N1-diethylbenzene-1,4-diamine. The primary distinction lies in the functional groups attached to the benzene ring at position 4. In the disulfonamide, this is a sulfonamide group (-SO₂NH₂), while in the diamine, it is an amino group (-NH₂).
This difference in functional groups leads to significant variations in their chemical and physical properties:
Acidity/Basicity: The sulfonamide group is acidic due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base. In contrast, the amino group is basic, readily accepting a proton to form an ammonium (B1175870) ion.
Hydrogen Bonding: Both functional groups can participate in hydrogen bonding, but the nature of this bonding differs. The sulfonamide group has both hydrogen bond donors (the N-H protons) and acceptors (the oxygen atoms of the sulfonyl group), while the primary amino group in the diamine has two N-H donors.
Electronic Effects: The sulfonamide group is a strong electron-withdrawing group, both through induction and resonance. The amino group, conversely, is a strong electron-donating group through resonance. This has a profound impact on the electron density of the benzene ring and its reactivity.
Synthesis: The synthetic routes to these compounds are distinct. The disulfonamide is typically prepared via sulfonation of an appropriate precursor, while the diamine is often synthesized by reduction of a corresponding nitro compound. A patent describes a method for preparing N,N-diethyl-1,4-phenylenediamine sulfate (B86663) through nitrosation and subsequent reduction of diethylaniline. google.com
| Property | This compound | N1,N1-diethylbenzene-1,4-diamine |
| Functional Group at Position 4 | Sulfonamide (-SO₂NH₂) | Amino (-NH₂) |
| Acidity/Basicity | Acidic | Basic |
| Electronic Effect of Group at Position 4 | Electron-withdrawing | Electron-donating |
| Molecular Formula | C₁₀H₁₆N₂O₄S₂ | C₁₀H₁₆N₂ |
| Molecular Weight | 292.38 g/mol | 164.25 g/mol dyestuffintermediates.com |
This table provides a comparative overview of the key differences between this compound and its diamine analogue.
The benzene-1,4-disulfonamide (B103779) scaffold has been a subject of interest in medicinal chemistry. A notable area of research involves the development of derivatives as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for cancer therapy. nih.govnih.gov A study on the discovery and optimization of benzene-1,4-disulfonamides as OXPHOS inhibitors identified a hit compound and explored its structure-activity relationship (SAR). nih.gov This research revealed that modifications to the substituents on the sulfonamide nitrogen atoms significantly impact the inhibitory activity. nih.gov
While the study did not focus specifically on this compound, the findings provide valuable insights into the broader class of compounds. The research demonstrated that the distance and orientation between the two sulfonamide moieties are crucial for potency, as meta-disulfonamide and naphthyl disulfonamide cores were not well-tolerated. nih.gov This underscores the importance of the 1,4-disubstitution pattern.
The sulfonamide functional group is a versatile component in a wide range of chemical systems. The core structure consists of a sulfonyl group directly bonded to a nitrogen atom. wikipedia.org The properties and reactivity of the sulfonamide can be modulated by the nature of the groups attached to the sulfur and nitrogen atoms.
In this compound, the sulfonamide groups are attached to an aromatic ring. This is a common feature in many sulfonamide-based drugs. The presence of the aromatic ring allows for electronic communication between the sulfonamide group and other substituents on the ring.
Other sulfonamide systems include:
Aliphatic sulfonamides: Where the sulfur atom is attached to an alkyl group instead of an aryl group.
N-heterocyclic sulfonamides: Where the sulfonamide nitrogen is part of a heterocyclic ring. This is a common feature in many antibacterial sulfa drugs.
Sultams: These are cyclic sulfonamides where the sulfonamide group is part of a ring structure. wikipedia.org
The structural rigidity of the sulfonamide functional group often leads to these compounds being crystalline, which is a useful property for their purification and characterization. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O4S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChI Key |
YDERIVMPYHJLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N1,N1-Diethylbenzene-1,4-disulfonamide
The traditional synthesis of this compound is a multi-step process that begins with the appropriate precursors and proceeds through key intermediates.
The primary precursor for the synthesis of this compound is N,N-diethyl-p-phenylenediamine . This intermediate can be prepared through the nitrosation of diethylaniline, followed by reduction of the resulting nitroso compound.
A common pathway involves the reaction of N,N-diethyl-p-phenylenediamine with a sulfonating agent, such as chlorosulfonic acid, to introduce the two sulfonyl chloride groups onto the benzene (B151609) ring. These sulfonyl chloride intermediates are then reacted with ammonia or an appropriate amine to form the final disulfonamide.
A general reaction scheme is as follows:
Preparation of the Precursor:
Diethylaniline is treated with a nitrosating agent (e.g., sodium nitrite in acidic medium) to form N,N-diethyl-4-nitrosoaniline.
The nitroso compound is then reduced (e.g., using a reducing agent like zinc dust in acetic acid) to yield N,N-diethyl-p-phenylenediamine.
Disulfonylation:
The N,N-diethyl-p-phenylenediamine is reacted with an excess of a sulfonating agent, typically chlorosulfonic acid, to introduce two sulfonyl chloride groups onto the aromatic ring, likely at the positions ortho to the amino groups due to directing effects. This would form 4-(diethylamino)benzene-1,3-disulfonyl dichloride.
Amidation:
The resulting disulfonyl chloride is then treated with an amine, in this case, typically ammonia, to form the desired this compound.
Table 1: Key Precursors and Intermediates
| Compound Name | Role |
|---|---|
| Diethylaniline | Starting material for precursor synthesis |
| N,N-diethyl-p-phenylenediamine | Key precursor containing the diethylamino group |
| Chlorosulfonic acid | Sulfonating agent |
| 4-(diethylamino)benzene-1,3-disulfonyl dichloride | Intermediate after sulfonation |
| Ammonia | Reagent for the final amidation step |
The efficiency of the synthesis is highly dependent on the reaction conditions. The disulfonylation step with chlorosulfonic acid is typically carried out at low temperatures to control the exothermic reaction and prevent unwanted side reactions. The choice of solvent is also crucial, with non-reactive, anhydrous solvents often being preferred.
Optimization strategies focus on maximizing the yield and purity of the final product. This includes controlling the stoichiometry of the reactants, reaction temperature, and reaction time. For instance, a molar excess of the aminating agent in the final step is often used to ensure complete conversion of the sulfonyl chloride groups. Purification of the final product is typically achieved through recrystallization or column chromatography.
Novel Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for the synthesis of sulfonamides, including disulfonamides. These novel approaches often incorporate principles of green chemistry and utilize catalytic systems.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of disulfonamide synthesis, this has led to the exploration of alternative, more environmentally benign methodologies.
One such approach is the use of electrochemical methods. Electrochemical synthesis can offer a cleaner alternative to traditional chemical oxidations and reductions, often avoiding the need for harsh reagents. For example, the electrochemical oxidation of relevant precursors in the presence of a sulfur source could provide a direct route to sulfonated intermediates.
The use of sustainable solvents is another key aspect of green sulfonamide synthesis. Researchers have investigated the use of water, ethanol, glycerol, and deep eutectic solvents as reaction media, moving away from volatile and often toxic organic solvents. researchgate.net For instance, the oxidative chlorination of thiols to sulfonyl chlorides, a key step in sulfonamide synthesis, has been successfully carried out in these greener solvents. researchgate.net
Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, are also being explored. A one-pot, solvent-free mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides. sigmaaldrich.com
Table 2: Green Chemistry Approaches in Sulfonamide Synthesis
| Approach | Principle | Potential Advantage |
|---|---|---|
| Electrochemical Synthesis | Use of electricity to drive chemical reactions | Reduced use of hazardous reagents |
| Sustainable Solvents | Use of water, ethanol, glycerol, etc. | Reduced environmental impact and toxicity |
Catalytic methods offer the potential for more efficient and selective synthesis of sulfonamides. The development of catalysts for both the amidation of sulfonyl chlorides and the direct sulfonylation of aromatic rings is an active area of research.
For the amidation step, various catalysts have been developed to facilitate the reaction between sulfonyl chlorides and amines, particularly for less reactive aromatic amines. These catalysts can activate the sulfonyl chloride or the amine, leading to milder reaction conditions and improved yields.
Direct C-H amidation, where a C-H bond on the aromatic ring is directly converted to a C-N bond, represents a highly atom-economical approach. While still an emerging field, catalytic systems, often based on transition metals, are being developed for this purpose. Iridium-catalyzed direct arene C-H bond amidation with sulfonyl azides is one such example, offering a direct route to sulfonamides.
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is primarily dictated by the functional groups present: the two sulfonamide moieties and the diethylamino group on the aromatic ring.
The sulfonamide groups (–SO2NH2) possess acidic protons on the nitrogen atoms and can undergo deprotonation in the presence of a base. This allows for further derivatization at the nitrogen atoms. For example, the sulfonamide nitrogen can be alkylated or acylated to introduce various substituents. The sulfonyl groups themselves can also participate in nucleophilic substitution reactions, although this is generally less common for sulfonamides compared to sulfonyl chlorides.
The diethylamino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, the two strongly electron-withdrawing sulfonamide groups will deactivate the ring, making further electrophilic aromatic substitution challenging and directing any incoming electrophiles to specific positions.
Derivatization studies on benzene-1,4-disulfonamides have been explored in the context of medicinal chemistry to optimize their biological activity. nih.govnih.govresearchgate.net These studies often involve modifying the substituents on the sulfonamide nitrogens or on the aromatic ring to investigate structure-activity relationships. For instance, the diethylamino group could potentially be further functionalized, or the sulfonamide protons could be replaced with other functional groups to modulate the compound's properties.
Substitution Reactions of the Sulfonamide Moiety
The sulfonamide functional groups in this compound are versatile handles for a variety of chemical transformations. These reactions primarily involve the nitrogen atom of the sulfonamide, which can act as a nucleophile after deprotonation.
N-Alkylation: The hydrogen atoms on the sulfonamide nitrogens can be substituted with alkyl groups. This reaction typically proceeds by treating the disulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide, increasing its nucleophilicity and facilitating the attack on the electrophilic alkyl halide. A variety of bases can be employed, including alkali metal carbonates and hydrides. For instance, the use of a well-defined Mn(I) PNP pincer precatalyst allows for the N-alkylation of aryl sulfonamides using alcohols as the alkylating agents through a borrowing hydrogen approach. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer | N-Benzyl-p-toluenesulfonamide | 95% | acs.org |
| Benzenesulfonamide (B165840) | Ethanol | [Cp*Ir(biimH2)(H2O)][OTf]2 | N-Ethylbenzenesulfonamide | 88% | rsc.org |
N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. These derivatives are of interest due to their altered chemical and biological properties. The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base. nih.gov More recently, methods utilizing N-acylbenzotriazoles have been developed, offering a convenient route to N-acylsulfonamides under mild conditions. semanticscholar.org Metal triflates, such as Cu(OTf)2, have also been shown to efficiently catalyze the acylation of sulfonamides. tandfonline.com
| Sulfonamide | Acylating Agent | Catalyst/Base | Product | Yield | Reference |
| p-Toluenesulfonamide | Acetic anhydride | H2SO4 (cat.) | N-Acetyl-p-toluenesulfonamide | 98% | nih.gov |
| Benzenesulfonamide | Benzoyl chloride | Pyridine | N-Benzoylbenzenesulfonamide | - | semanticscholar.org |
| Methanesulfonamide | Acetic anhydride | Cu(OTf)2 (cat.) | N-Acetylmethanesulfonamide | 95% | tandfonline.com |
Hydrolysis: The sulfonamide bond is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the S-N bond can occur to regenerate the corresponding sulfonic acid and amine. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring and the nitrogen atom. acs.orgnih.govresearchgate.net For instance, electron-withdrawing groups on the aromatic ring can make the sulfur atom more electrophilic and susceptible to nucleophilic attack, potentially facilitating hydrolysis. domainex.co.uk
Modifications at the N1-Diethylamino Position
The N1-diethylamino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its reactivity can also be a site for specific chemical modifications.
Oxidation: The tertiary amine of the diethylamino group can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the substituent, converting it from a strong electron-donating group to an electron-withdrawing group. This change in electronic nature can be exploited to direct subsequent reactions.
Reactions with Electrophiles: While the benzene ring is the primary site of electrophilic attack, the nitrogen atom of the diethylamino group can also react with electrophiles, particularly under non-acidic conditions. This can lead to the formation of quaternary ammonium (B1175870) salts.
Functional Group Interconversions on the Benzene Ring
The benzene ring of this compound is substituted with both an activating group (N1-diethylamino) and deactivating groups (two sulfonamides). The interplay of these groups governs the regioselectivity of further functionalization.
Electrophilic Aromatic Substitution:
Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using various halogenating agents. The strongly activating diethylamino group directs substitution to the positions ortho to it. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for this purpose, often in the presence of a catalyst. rsc.orgnih.govresearchgate.netresearchgate.net
Nitration: Nitration of the aromatic ring introduces a nitro group, which is a versatile functional group for further transformations. The conditions for nitration must be carefully controlled. In the presence of strong acids, the diethylamino group can be protonated, becoming a deactivating, meta-directing group. stackexchange.com This can lead to a mixture of products. Milder nitrating agents may favor substitution at the positions activated by the diethylamino group. nih.govresearchgate.netnih.gov
| Substrate | Reagent | Conditions | Product | Reference |
| N,N-Dimethylaniline | NBS, CSA-BiCl3 | MeCN | 4-Bromo-N,N-dimethylaniline | rsc.org |
| N,N-Dimethylaniline | HNO3, H2SO4 | - | 3-Nitro-N,N-dimethylaniline | stackexchange.com |
| Aniline | NBS, CSA-BiCl3 | MeCN | 4-Bromoaniline | rsc.org |
Nucleophilic Aromatic Substitution: The presence of two strongly electron-withdrawing sulfonamide groups can potentially activate the benzene ring towards nucleophilic aromatic substitution (SNAr). However, this would require a good leaving group on the ring, which is not present in the parent molecule. If a halogen were to be introduced onto the ring, SNAr reactions with various nucleophiles could be envisioned.
Exploration of Stereoselective Synthesis (if applicable to chiral analogues)
While this compound itself is achiral, the introduction of chiral centers can be envisioned through various synthetic strategies, leading to chiral analogues.
Asymmetric Synthesis of Chiral Sulfonamides: The development of chiral sulfonamides is an active area of research due to their importance in medicinal chemistry and asymmetric catalysis. Several methods for the asymmetric synthesis of sulfonamides have been reported. One approach involves the use of chiral auxiliaries. For example, quinine has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which can be further oxidized to sulfonamides. nih.gov
Another strategy is the catalytic enantioselective synthesis of axially chiral sulfonamides. For instance, the atroposelective hydroamination of allenes catalyzed by a palladium complex has been shown to produce axially chiral sulfonamides with high enantioselectivity. acs.org
Synthesis of Chiral Analogues via Derivatization: Chiral analogues of this compound could be prepared by reacting the sulfonamide moieties with chiral reagents. For example, reaction with a chiral alcohol could lead to the formation of diastereomeric sulfonate esters. Similarly, acylation with a chiral carboxylic acid derivative would yield diastereomeric N-acylsulfonamides. These diastereomers could potentially be separated by chromatography.
Recent advances in the synthesis of chiral sulfur compounds, including sulfinate esters and sulfoximines, provide a toolkit for the late-stage diversification of drug molecules, which could be applied to the synthesis of chiral analogues of this compound. nih.govacs.org
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N1,N1-diethylbenzene-1,4-disulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and the diethylamino-sulfonamide protons. The symmetry of the para-substituted benzene (B151609) ring simplifies the aromatic region. The protons on the ethyl groups will show characteristic splitting patterns due to spin-spin coupling.
The anticipated proton environments are:
Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent due to the symmetry of the molecule, and they are expected to appear as a singlet. Their chemical shift would be in the downfield region, typically around 7.8-8.2 ppm, owing to the strong electron-withdrawing effect of the two sulfonyl groups.
Methylene (B1212753) Protons (-CH₂-): The two methylene groups of the diethylamino functionality are equivalent. They are adjacent to a nitrogen atom and are expected to produce a quartet signal due to coupling with the neighboring methyl protons. The anticipated chemical shift is in the range of 3.2-3.4 ppm.
Methyl Protons (-CH₃): The two methyl groups are also equivalent and will appear as a triplet, coupled to the adjacent methylene protons. Their signal is expected in the upfield region, around 1.1-1.3 ppm.
Sulfonamide Protons (-SO₂NH₂): The protons of the unsubstituted sulfonamide group are expected to produce a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration, but would likely appear in the range of 7.2-7.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.8-8.2 | Singlet (s) | 4H |
| Methylene (-CH₂-) | ~3.2-3.4 | Quartet (q) | 4H |
| Methyl (-CH₃) | ~1.1-1.3 | Triplet (t) | 6H |
| Sulfonamide (-SO₂NH₂) | ~7.2-7.5 | Broad Singlet (br s) | 2H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the symmetry of the structure will result in fewer signals than the total number of carbon atoms.
The expected carbon signals are:
Aromatic Carbons: Due to symmetry, only two signals are expected for the six aromatic carbons. The carbon atoms directly attached to the sulfonyl groups (C-S) would be found further downfield (~140-145 ppm) compared to the other four equivalent aromatic carbons (C-H) (~128-130 ppm).
Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the diethylamino group are expected to resonate at around 40-45 ppm.
Methyl Carbons (-CH₃): The two equivalent terminal methyl carbons would appear in the upfield region of the spectrum, typically around 13-16 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-S) | ~140-145 |
| Aromatic (C-H) | ~128-130 |
| Methylene (-CH₂-) | ~40-45 |
| Methyl (-CH₃) | ~13-16 |
To unambiguously confirm the structure and the assignments made from one-dimensional NMR, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methylene quartet and the methyl triplet would confirm the presence of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the aromatic proton singlet and its corresponding carbon signal, the methylene proton quartet and the methylene carbon signal, and the methyl proton triplet and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). Key correlations would be expected from the methylene protons to the aromatic C-S carbon, and from the aromatic protons to the neighboring aromatic carbons, providing definitive evidence for the connectivity of the diethylaminosulfonyl group to the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₆N₂O₄S₂), the expected exact mass is approximately 308.05 g/mol .
In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy.
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. Expected fragmentation patterns for this compound would likely involve:
Loss of the ethyl groups.
Cleavage of the sulfonamide moieties.
Fragmentation of the benzene ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₄S₂ |
| Molecular Weight | ~308.38 g/mol |
| Predicted Molecular Ion (m/z) | [M]⁺ ≈ 308 or [M+H]⁺ ≈ 309 |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for a polar, non-volatile compound like this compound.
The development of a robust HPLC method is critical for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method would be the most common approach.
Method development would involve the optimization of several parameters:
Stationary Phase: A C18 or C8 column would be a typical first choice, providing a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation and reasonable analysis time.
Detection: A UV detector would be suitable, as the benzene ring in the molecule is a strong chromophore. The detection wavelength would be set at a λmax of the compound, likely in the range of 230-270 nm, to ensure high sensitivity.
Flow Rate and Column Temperature: These would be optimized to achieve good resolution and peak shape, with a typical flow rate of 1.0 mL/min and a column temperature of 25-40 °C.
The developed HPLC method would allow for the quantification of the purity of this compound by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the advanced structural and spectroscopic analysis of this compound is not available. The requested detailed research findings for the specified analytical techniques—including UPLC, GC, FTIR, Raman spectroscopy, and X-ray crystallography—could not be located for this exact compound.
The search results consistently yielded information on structurally different though similarly named compounds, primarily N1,N1-diethylbenzene-1,4-diamine (also known as N,N-diethyl-p-phenylenediamine) and its various salts. While there is extensive literature on the analytical methodologies for the broader class of sulfonamides, this information is general and not specific to this compound.
Due to the strict requirement to focus solely on this compound and the absence of specific data, it is not possible to generate the requested scientific article without resorting to speculation or including scientifically inaccurate information from other compounds. Therefore, the content for the outlined sections cannot be provided at this time.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Intermolecular Interactions and Crystal Packing Motifs
While research exists for structurally related compounds, such as N,N-diethylbenzene-1,4-diaminium salts and other benzene-1,4-disulfonamide (B103779) derivatives, the unique combination of the diethylamino and sulfonamide functional groups in this compound would result in a distinct pattern of intermolecular forces and crystal lattice arrangement. Therefore, data from these related but chemically different molecules cannot be used to accurately describe the structural characteristics of the title compound.
Without experimental data from techniques such as single-crystal X-ray diffraction, it is not possible to provide a scientifically accurate description of the hydrogen bonding, van der Waals interactions, and potential packing motifs (e.g., chains, sheets, or three-dimensional networks) that define the crystal structure of this compound.
Consequently, data tables detailing bond lengths, bond angles, and hydrogen bond geometries specific to this compound cannot be generated. Further empirical studies are required to elucidate the advanced structural characteristics of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Conformational Analysis and Energy Landscapes
There are no available research findings on the conformational analysis or the potential energy landscapes of N1,N1-diethylbenzene-1,4-disulfonamide. This type of study is crucial for understanding the different spatial arrangements of the atoms in the molecule and their relative stabilities.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting the chemical reactivity and electronic properties of a molecule.
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Dynamic Behavior
No molecular dynamics simulation studies have been published that describe the conformational flexibility and dynamic behavior of this compound. MD simulations would offer a deeper understanding of how the molecule moves and changes shape over time under various conditions.
Solvation Effects on Molecular Structure
Information regarding the impact of different solvents on the molecular structure of this compound, as would be determined through computational solvation models, is not available in the current body of scientific literature.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.
Ligand-Protein Interaction Profiling with Biological Targets
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the interaction profiles of analogous benzenesulfonamide (B165840) derivatives with various biological targets have been widely investigated. A primary class of targets for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). nih.govacs.org Computational studies on similar sulfonamides consistently show the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the enzyme's active site. acs.org
Beyond carbonic anhydrases, sulfonamide-containing compounds have been docked against other targets, including DNA, where interactions are typically non-intercalative and occur within the minor groove. tandfonline.combohrium.com The binding is often stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and nucleotides. tandfonline.com For other protein targets, such as the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens are key for binding, forming a network of interactions with aromatic residues. nih.govacs.org The nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen significantly influences the binding affinity and selectivity for different isoforms of a target protein. acs.org
A hypothetical interaction profile for this compound with a generic protein target might involve the following interactions:
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Sulfonamide oxygen and nitrogen atoms | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Hydrophobic Interactions | Benzene ring, diethyl groups | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |
| π-π Stacking | Benzene ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Metal Coordination | Sulfonamide nitrogen | Metal ions in active site (e.g., Zn2+) |
Identification of Key Binding Residues and Interaction Hotspots
Based on studies of analogous compounds, key binding residues for sulfonamides often include those that can form hydrogen bonds or have hydrophobic interactions. For instance, in carbonic anhydrase II, the sulfonamide moiety is known to interact with residues such as Thr199. acs.org In DNA binding, interactions with guanine (B1146940) and cytosine bases in the minor groove are common. tandfonline.com For FKBP12, key interactions are observed with aromatic residues like Tyr26, Phe36, Tyr82, and Phe99. acs.org
Interaction hotspots are regions within a protein's binding site that contribute significantly to the binding energy. For sulfonamides, these hotspots are typically characterized by a combination of a metal ion (if present) and a constellation of polar and nonpolar amino acid residues that can engage in the interactions listed above. The diethyl groups of this compound would likely be oriented towards a hydrophobic pocket within the binding site.
Prediction of Binding Modes and Orientations
Molecular dynamics simulations can further refine the predicted binding modes, providing insights into the stability of the ligand-protein complex over time. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data.
Development of QSAR Models for Activity Prediction
The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) would be compiled. This dataset would then be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Various statistical methods can be employed to build the QSAR model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. ctsee.com The goal is to create a model that can accurately predict the activity of new, untested compounds based on their chemical structure. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov
Descriptor Generation and Selection (e.g., Electrotopological, Structural, Thermodynamic)
A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound and its analogs, a wide range of descriptors can be calculated. nih.gov
The table below provides examples of descriptor types that would be relevant for developing a QSAR model for this class of compounds.
| Descriptor Category | Specific Descriptor Examples | Description |
| Electrotopological | E-state indices, Kier & Hall indices | Describe the electronic and topological state of atoms and fragments within the molecule. |
| Structural | Molecular weight, number of rotatable bonds, number of hydrogen bond donors/acceptors | Quantify basic structural features of the molecule. |
| Thermodynamic | LogP (octanol-water partition coefficient), molar refractivity, polarizability | Relate to the molecule's solubility, size, and electronic distribution. |
| Quantum Chemical | Dipole moment, HOMO/LUMO energies | Derived from quantum mechanical calculations and describe the electronic properties of the molecule. researchgate.net |
Once a large number of descriptors are generated, a selection process is necessary to identify those that are most relevant to the biological activity and to avoid overfitting the model. Techniques such as stepwise regression, genetic algorithms, or principal component analysis are often used for this purpose.
Potential Applications As Research Tools and Probes
Application as a Chemical Probe for Biological Target Validation
The benzene-1,4-disulfonamide (B103779) scaffold has been successfully utilized to develop chemical probes for validating biological targets. A notable example is the discovery of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation (OXPHOS). nih.govresearchgate.net In a phenotypic screen designed to identify compounds selectively cytotoxic to cancer cells reliant on aerobic metabolism, a hit compound from this class was identified. nih.govresearchgate.net
Subsequent optimization of this hit compound led to the development of potent and selective inhibitors of OXPHOS Complex I, a crucial enzyme complex in the electron transport chain. nih.govresearchgate.net These inhibitors serve as valuable chemical probes to investigate the role of OXPHOS in cancer cell bioenergetics and to validate Complex I as a therapeutic target in select cancers. nih.govresearchgate.net Given that N1,N1-diethylbenzene-1,4-disulfonamide shares the core benzene-1,4-disulfonamide structure, it could potentially be explored for similar applications in developing probes for this or other biological targets.
Table 1: Investigational Data on a Benzene-1,4-disulfonamide Derivative as an OXPHOS Inhibitor
| Parameter | Value | Reference |
| Target | OXPHOS Complex I | nih.govresearchgate.net |
| Initial Hit IC50 | 0.58 µM | nih.govresearchgate.net |
| Optimized Compound IC50 | 0.05 µM | nih.gov |
Note: The data presented is for a derivative of the benzene-1,4-disulfonamide scaffold and not specifically for this compound.
Utility in Organic Synthesis as a Reagent or Building Block
Based on available scientific literature, there is currently no specific information detailing the use of this compound as a reagent or building block in organic synthesis. The reactivity of the sulfonamide groups, however, suggests potential applications. Sulfonamides can undergo various chemical transformations, and the bifunctional nature of a disulfonamide could be exploited in polymerization reactions or in the synthesis of more complex molecules. Further research would be needed to establish its utility in this context.
Development as a Molecular Scaffold for Further Chemical Biology Research
The benzene-1,4-disulfonamide core is a versatile molecular scaffold for chemical biology research. The study on OXPHOS inhibitors demonstrated that the two sulfonamide groups provide key anchor points for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net By modifying the substituents on the sulfonamide nitrogens, researchers were able to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds. nih.govresearchgate.net
The presence of the diethyl groups in this compound provides a specific starting point for such synthetic explorations. This compound could serve as a foundational structure for the creation of a library of derivatives to probe biological systems. The disulfonamide framework allows for the introduction of diverse chemical functionalities at two distinct points on the benzene (B151609) ring, facilitating the generation of molecules with varied three-dimensional shapes and chemical properties.
Contribution to Understanding Sulfonamide-Based Chemical Space
Sulfonamides are a well-established and important class of compounds in medicinal chemistry, with applications ranging from antibacterial to anticancer agents. The exploration of disulfonamide scaffolds, such as benzene-1,4-disulfonamide, contributes significantly to the understanding and expansion of the sulfonamide-based chemical space.
The research on benzene-1,4-disulfonamide-based OXPHOS inhibitors has provided valuable insights into the design of molecules that target specific cellular metabolic pathways. nih.govresearchgate.net This work highlights how the arrangement of sulfonamide groups on an aromatic core can be optimized to achieve high potency and selectivity for a particular biological target. nih.govresearchgate.net The study of this compound and its derivatives could further enrich this understanding, providing data on how N-alkylation of the sulfonamide groups influences biological activity and physicochemical properties. This knowledge can guide the future design of novel sulfonamide-based therapeutic agents and research tools.
Future Research Directions
Exploration of New Synthetic Pathways for Analogues
The development of novel synthetic methodologies is fundamental to expanding the chemical space around N1,N1-diethylbenzene-1,4-disulfonamide and enabling structure-activity relationship (SAR) studies. Current synthetic routes for similar aromatic disulfonamides typically involve the reaction of a sulfonyl chloride with an amine. scielo.br Future research should aim to develop more efficient, scalable, and versatile synthetic strategies.
Key areas for exploration include:
Mechanochemical Synthesis: A move towards more sustainable chemical processes could involve developing mechanochemical methods. These solvent-free or low-solvent reactions, which use mechanical energy to drive chemical transformations, could offer a greener alternative to traditional solution-phase synthesis. rsc.org
Catalytic Aminosulfonylation: Palladium-catalyzed three-component reactions involving aryl bromides or carboxylic acids, a sulfur dioxide source (like K₂S₂O₅), and various amines could provide a direct and modular route to a wide range of analogues. rsc.org This would allow for systematic modifications of both the aromatic core and the N-diethyl groups.
Flow Chemistry: For scalability and precise reaction control, continuous flow processes could be developed. This would be particularly advantageous for optimizing reaction conditions and facilitating library synthesis for screening purposes.
A systematic exploration of these pathways would generate a library of analogues, which is essential for investigating how structural modifications influence the compound's physical, chemical, and biological properties.
Advanced Spectroscopic Characterization under Diverse Conditions
A thorough understanding of a molecule's structure and dynamics is crucial. While basic characterization data for this compound likely exists (e.g., NMR, MS), advanced spectroscopic studies under varied conditions are needed to provide deeper insights. bldpharm.com
Modern spectroscopic techniques can elucidate subtle structural features and dynamic behaviors. southampton.ac.uk For sulfonamides, rotational spectroscopy has proven to be a powerful tool for unambiguously identifying conformations and revealing intramolecular interactions in the gas phase. mdpi.com
Future spectroscopic studies could include:
| Technique | Research Goal | Potential Insights |
| Rotational Spectroscopy | Determine the precise 3D geometry and conformational landscape in an isolated environment. | Unambiguous identification of conformers; influence of the diethyl and sulfonamide groups on the benzene (B151609) ring geometry. mdpi.com |
| Variable-Temperature NMR | Investigate dynamic processes, such as the rotational barriers of the N-ethyl groups and the S-N bonds. | Quantify the energy barriers for conformational changes; understand molecular flexibility. |
| Advanced Vibrational Spectroscopy (e.g., 2D-IR) | Probe intramolecular vibrational coupling and environmental interactions on ultrafast timescales. | Elucidate how the two sulfonamide groups interact and how the molecule responds to its local environment (e.g., solvent polarity). researchgate.net |
| Solid-State NMR (ssNMR) | Characterize the structure and packing in the crystalline state. | Determine the molecular conformation and intermolecular interactions present in the solid phase. |
These advanced analyses would provide a fundamental dataset for benchmarking computational models and understanding the compound's behavior in different physical states.
Integration of Multiscale Computational Approaches
Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. youtube.com A multiscale modeling approach, from quantum mechanics (QM) to molecular dynamics (MD), would provide a holistic view of this compound's behavior. siemens.com
A proposed computational workflow could involve:
Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to calculate fundamental properties such as optimized geometry, electrostatic potential, vibrational frequencies, and electronic structure. researchgate.net This provides a baseline understanding of the molecule's intrinsic characteristics.
Molecular Dynamics (MD) Simulations: Using the QM-derived parameters to develop accurate force fields for classical MD simulations. These simulations can predict the compound's behavior in condensed phases (e.g., in various solvents or within a lipid bilayer), providing insights into its solvation, aggregation tendencies, and conformational flexibility over time.
Quantitative Structure-Property Relationship (QSPR): For a library of synthesized analogues, QSPR modeling can be used to establish mathematical relationships between molecular descriptors and physicochemical properties, aiding in the predictive design of new derivatives with desired characteristics. nih.gov
This integrated computational strategy would accelerate the discovery process by prioritizing the synthesis of compounds with the most promising predicted properties. nih.gov
Deeper Elucidation of Molecular Mechanisms of Action at the Sub-cellular Level
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. scielo.brnih.govopenaccesspub.org Aromatic disulfonamides, in particular, have been investigated as inhibitors of carbonic anhydrase, an enzyme family implicated in diseases like glaucoma and cancer. nih.govnih.gov
Given its structure, a key future research direction is to investigate whether this compound or its derivatives exhibit significant biological activity.
A research program to elucidate its mechanism of action would involve:
Phenotypic Screening: Initial screening against a broad panel of cancer cell lines or bacterial strains to identify any potential cytotoxic or antimicrobial activity. nih.gov
Target Identification: If bioactivity is confirmed, identifying the specific molecular target(s) is paramount. Techniques such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) could be employed.
Sub-cellular Localization: Using fluorescence microscopy with tagged derivatives to determine where the compound accumulates within the cell (e.g., mitochondria, nucleus, cytoplasm). This can provide crucial clues about its mechanism.
Biophysical Interaction Studies: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its identified protein target. researchgate.net
Understanding the specific molecular interactions at a sub-cellular level is the most critical step in evaluating the compound's potential as a therapeutic lead.
Development of this compound Derivatives as Advanced Chemical Biology Tools
Beyond therapeutic potential, molecules can be developed into chemical probes to study biological systems. youtube.com The this compound scaffold could serve as a starting point for creating such tools.
Potential applications include:
Activity-Based Probes (ABPs): If a specific protein target is identified, the scaffold could be modified with a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). youtube.com Such probes form a covalent bond with the target, allowing for its visualization, isolation, and identification from complex biological samples.
Fluorescent Probes: By conjugating the molecule to a fluorophore, its uptake and distribution in living cells could be monitored in real-time using advanced microscopy techniques. The design could incorporate fluorogenic properties, where fluorescence is "turned on" only upon binding to a specific target. nih.gov
Affinity-Based Probes: Derivatives immobilized on a solid support (e.g., beads) could be used for affinity chromatography to pull down binding partners from cell lysates, helping to further elucidate the compound's mechanism of action and identify off-targets.
The development of such chemical biology tools would not only advance our understanding of the specific pathways modulated by this compound class but also provide valuable reagents for the broader scientific community. nih.govljmu.ac.uk
Q & A
Q. What are the standard synthetic routes for N1,N1-diethylbenzene-1,4-disulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via sulfonylation of N1,N1-diethylbenzene-1,4-diamine using sulfonyl chloride derivatives. A common protocol involves:
- Dissolving the diamine precursor in pyridine or DMF.
- Adding sulfonyl chloride in stoichiometric amounts under inert conditions.
- Stirring at room temperature (16–24 hours) or with mild heating (40–65°C for 2–3 hours).
- Purification via vacuum distillation of solvents, followed by recrystallization or column chromatography . Optimization Tips:
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).
- Adjust molar ratios (e.g., 1:1.2 diamine:sulfonyl chloride) to minimize unreacted starting material.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR:
- ¹H NMR: Look for aromatic protons (δ 7.5–8.0 ppm, para-substituted benzene), ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for CH2).
- ¹³C NMR: Confirm sulfonamide groups (C-SO2 signals at δ 120–130 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1 for C₁₀H₁₆N₂O₄S₂) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages.
Advanced Research Questions
Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the reactivity and solubility of benzene-disulfonamide derivatives?
Methodological Answer: Substituents impact steric hindrance and electronic properties:
- Ethyl Groups: Increase steric bulk compared to methyl, reducing reaction rates in nucleophilic substitutions.
- Solubility: Ethyl groups enhance lipophilicity, decreasing aqueous solubility but improving organic solvent compatibility (e.g., DCM, EtOAc). Experimental Validation:
- Compare reaction kinetics of N1,N1-diethyl vs. N1,N1-dimethyl analogs under identical conditions.
- Measure partition coefficients (logP) via shake-flask method .
Q. How can contradictory data on sulfonamide reactivity in different solvents be resolved?
Methodological Answer: Contradictions often arise from solvent polarity and protonation effects:
- Polar Aprotic Solvents (DMF, DMSO): Stabilize sulfonamide anions, accelerating reactions.
- Protic Solvents (MeOH, H2O): Hydrogen bonding may deactivate intermediates. Resolution Strategy:
- Perform solvent screening with kinetic profiling (e.g., UV-Vis spectroscopy to track intermediate formation).
- Use computational modeling (DFT) to assess solvent-solute interactions .
Q. What strategies are effective for analyzing biological interactions of this compound with protein targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins on a sensor chip to measure binding affinity (KD).
- X-ray Crystallography: Co-crystallize the compound with proteins (e.g., carbonic anhydrase) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
